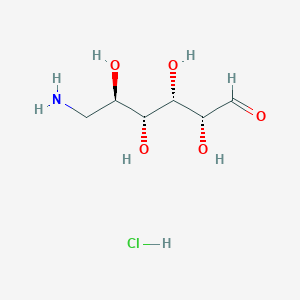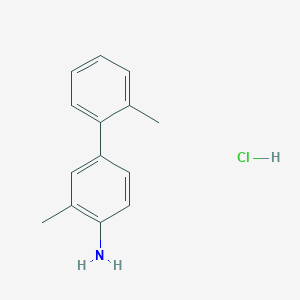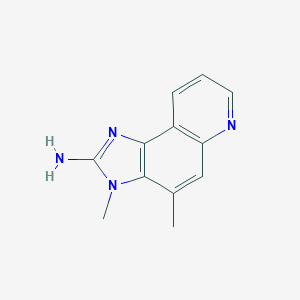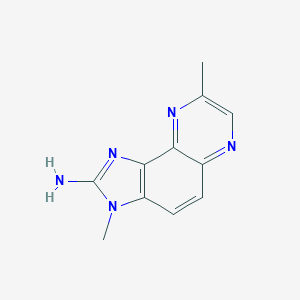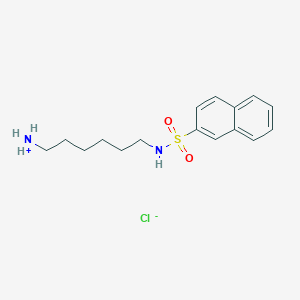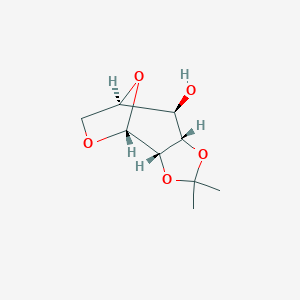
1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose
Overview
Description
Synthesis Analysis
The synthesis of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose and related compounds involves enantioselective methods that utilize chiral metal complexes and organocatalysts. These approaches aim to control the molecular complexity and chirality transfer from chiral messengers to reaction products, demonstrating the flexibility and high level of control achievable in synthetic organic chemistry (Desimoni et al., 2018).
Molecular Structure Analysis
The molecular structure of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose features a bicyclic system with a mannopyranosyl skeleton. This structure is characterized by its rigidity, chirality, and the presence of functional groups that allow for further chemical modifications. These features are crucial for its application in the synthesis of polymers and other complex organic molecules (Fenouillot et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose typically exploit its functional groups for the formation of glycosidic bonds, esterification, and other key reactions in organic synthesis. Its reactivity is influenced by the steric and electronic properties of the isopropylidene group and the underlying mannopyranose structure, enabling a wide range of chemical transformations (Parmar et al., 2023).
Physical Properties Analysis
The physical properties of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose, such as melting point, solubility, and crystallinity, are determined by its molecular structure. These properties are essential for its handling and application in various synthetic contexts. Studies have shown that different polymorphs of related compounds exhibit unique physicochemical properties, affecting their suitability for specific applications (Yang et al., 2022).
Chemical Properties Analysis
The chemical properties of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose are central to its role as a versatile synthetic intermediate. Its reactivity towards various nucleophiles, electrophiles, and radicals facilitates its incorporation into a wide array of target molecules. The compound's stability under different conditions and its reactivity profile are crucial for designing synthetic pathways and achieving desired transformations (Sharma & Singh, 2017).
Scientific Research Applications
It is used in the synthesis of C-variegated α-desoxycyclitoles from 1,6-anhydrohexopyranoses, offering potential applications in organic chemistry and synthesis processes (Klemer & Kohla, 1984).
Derivatives of this compound are useful in studying crystal packing and hydrogen-bonding environments in 1,6-anhydro-beta-D-glycopyranose derivatives, contributing to our understanding of molecular structures (Foces-Foces, 2001).
The molecule has optically active absorption at 330 and 300 nm, making its synthesis potentially useful for applications in organic synthesis (Horton & Jewell, 1967).
It serves as a building block for synthesizing stereoregular polysaccharide derivatives with applications in polymer chemistry and polymerization studies (Kanno et al., 1995).
The compound is used for isotopic labeling of sugars, aiding in identifying the origin of hydrogen atoms in sugar molecules and presenting a complete scheme of fragmentation pathways (Horton, Just, & Wander, 1972).
Synthesis of hyperbranched polysaccharides via thermally induced cationic polymerization of 1,6-anhydro-β-D-mannopyranose is another application, leading to water-soluble polysaccharides with controlled molecular weights and narrow polydispersities, useful in materials science (Satoh et al., 2003).
properties
IUPAC Name |
(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESJHGZLRXGHP-QQGCVABSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C3COC(C2O1)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



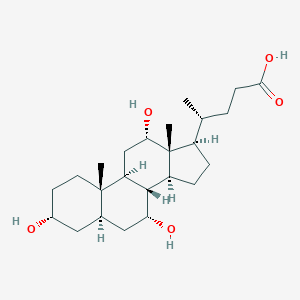
![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)
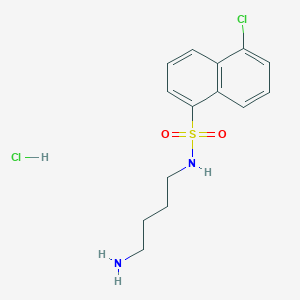
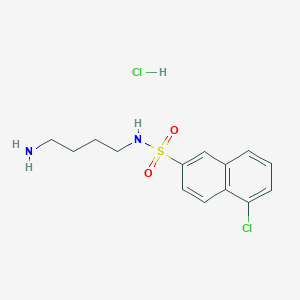
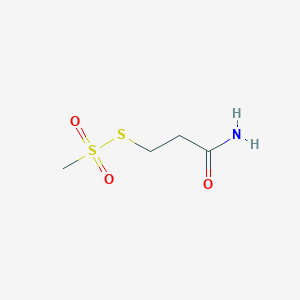
![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)
